molecular formula C15H14ClNO4S B1386699 ((3-Chlorophenyl)sulfonyl)phenylalanine CAS No. 1449132-27-7

((3-Chlorophenyl)sulfonyl)phenylalanine

Cat. No. B1386699
CAS RN: 1449132-27-7
M. Wt: 339.8 g/mol
InChI Key: XZBAIPMBXLSRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((3-Chlorophenyl)sulfonyl)phenylalanine is a phenylalanine analogue . It has a CAS Number of 1449132-27-7 . The molecular weight is 339.8 . Its IUPAC name is N-[(3-chlorophenyl)sulfonyl]phenylalanine .


Molecular Structure Analysis

The InChI code for ((3-Chlorophenyl)sulfonyl)phenylalanine is 1S/C15H14ClNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

((3-Chlorophenyl)sulfonyl)phenylalanine is a solid . It contains both an amino group and a carboxyl group in its molecule .

Scientific Research Applications

Antimicrobial Agent Development

The rise of multidrug-resistant microorganisms has intensified the search for new antimicrobial agents. ((3-Chlorophenyl)sulfonyl)phenylalanine, due to its sulfonyl group, is part of ongoing research to develop novel antimicrobial compounds . These compounds are being evaluated for their effectiveness against a variety of pathogenic microorganisms.

Antibiofilm Activity

Biofilms are complex communities of microorganisms that are resistant to conventional antimicrobial treatments. Research indicates that ((3-Chlorophenyl)sulfonyl)phenylalanine derivatives have potential antibiofilm activities, which could be crucial in treating chronic infections and preventing biofilm formation on medical devices .

Cancer Research

Sulfonyl-containing compounds have been identified to possess anticancer properties. As such, ((3-Chlorophenyl)sulfonyl)phenylalanine is being studied for its potential use in cancer treatment protocols, particularly in targeted therapies that aim to minimize damage to healthy cells .

Anti-Inflammatory Applications

The anti-inflammatory properties of sulfonyl compounds make ((3-Chlorophenyl)sulfonyl)phenylalanine a candidate for the development of new anti-inflammatory drugs. These could offer alternative treatments for inflammatory diseases with fewer side effects .

Antioxidant Research

Antioxidants play a vital role in protecting cells from oxidative stress. ((3-Chlorophenyl)sulfonyl)phenylalanine is being explored for its antioxidant capacity, which could lead to the development of supplements or drugs to combat oxidative damage .

HIV Treatment

Compounds with sulfonyl groups have shown promise in the treatment of HIV. Research into ((3-Chlorophenyl)sulfonyl)phenylalanine could contribute to the discovery of new HIV treatments, helping to manage the virus and improve the quality of life for those affected .

properties

IUPAC Name

2-[(3-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBAIPMBXLSRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3-Chlorophenyl)sulfonyl)phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((3-Chlorophenyl)sulfonyl)phenylalanine
Reactant of Route 2
Reactant of Route 2
((3-Chlorophenyl)sulfonyl)phenylalanine
Reactant of Route 3
Reactant of Route 3
((3-Chlorophenyl)sulfonyl)phenylalanine
Reactant of Route 4
Reactant of Route 4
((3-Chlorophenyl)sulfonyl)phenylalanine
Reactant of Route 5
((3-Chlorophenyl)sulfonyl)phenylalanine
Reactant of Route 6
((3-Chlorophenyl)sulfonyl)phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.